Amyloid-Beta (Aβ 1-40) Fibril Binding Affinity: 476284-58-9 Matches the Nanomolar Potency of the Gold-Standard PET Tracer BF-227
In a radioligand competition assay measuring inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1-40) aggregates after 3 hours, 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibited a binding affinity (Ki) of 4.31 nM . This places the compound in the low-nanomolar potency range comparable to BF-227, a well-established amyloid imaging probe with a reported Ki of 4.3 nM for Aβ1-42 fibrils . The near-identical affinity, combined with the compound's distinct thiazole–benzamide scaffold versus the benzoxazole scaffold of BF-227, offers researchers a chemically orthogonal probe for competitive binding studies and scaffold-hopping medicinal chemistry campaigns.
| Evidence Dimension | Binding affinity (Ki) for amyloid-beta fibrils |
|---|---|
| Target Compound Data | Ki = 4.31 nM (Aβ 1-40, radioligand competition assay, 3 h incubation) |
| Comparator Or Baseline | BF-227: Ki = 4.3 nM (Aβ 1-42 fibrils) |
| Quantified Difference | ΔKi ≈ 0.01 nM (within assay variability; functionally equipotent) |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to Aβ (1-40), unknown origin, 3 h, NaI well counter detection (Target compound); Aβ1-42 fibril binding assay (BF-227) |
Why This Matters
Demonstrates that 476284-58-9 achieves the same nanomolar target engagement as a clinically validated PET tracer, making it a credible, chemically distinct lead for Alzheimer's probe development without the intellectual property constraints associated with BF-227.
- [1] BindingDB Entry BDBM50276883 (CHEMBL4175800). Ki: 4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1-40). View Source
- [2] Adooq Bioscience. BF-227 product page. Ki: 4.3 nM for Aβ1-42 fibrils. View Source
